2-(Aminooxy)-3-methoxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminooxy)-3-methoxy-2-methylpropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and reactivity. This compound contains an aminooxy group, which is known for its high reactivity and versatility in chemical reactions, making it valuable for applications in organic synthesis and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-methoxy-2-methylpropanoic acid typically involves the reaction of an appropriate precursor with hydroxylamine derivatives. One common method includes the use of orthogonally protected aminooxy acetic acid derivatives compatible with Fmoc- and Boc-SPPS (Fmoc-Aoa, Boc-Aoa, Boc2-Aoa) . These derivatives are synthesized to avoid overacylation and are used in peptide synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of preactivated NHS-ester or EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) can facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-3-methoxy-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the aminooxy moiety.
Substitution: The aminooxy group can participate in substitution reactions, particularly in the formation of oxime bonds with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include aniline or phenylenediamine derivatives, which act as catalysts in the oxime ligation process . The reactions are typically carried out in aqueous media under mild conditions to ensure high chemoselectivity and stability of the oxime bond.
Major Products Formed
The major products formed from these reactions include oxime derivatives, which are valuable in bioconjugation and the preparation of stable aminooxy-precursors for on-demand modification .
Scientific Research Applications
2-(Aminooxy)-3-methoxy-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-3-methoxy-2-methylpropanoic acid involves the inhibition of PLP-dependent enzymes by attacking the Schiff base linkage between PLP and the enzyme, forming oxime-type complexes . This inhibition affects various metabolic pathways, including the malate-aspartate shuttle and glycolysis, leading to increased GABA levels and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Similar in structure and function, used as an enzyme inhibitor.
l-2-aminooxy-3-phenylpropionic acid: Another aminooxy compound used in auxin biosynthesis inhibition.
Uniqueness
2-(Aminooxy)-3-methoxy-2-methylpropanoic acid is unique due to its specific structure, which includes a methoxy group that can influence its reactivity and stability in various chemical reactions. This makes it particularly valuable in bioconjugation and synthetic applications where precise control over reactivity is required .
Properties
Molecular Formula |
C5H11NO4 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-aminooxy-3-methoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C5H11NO4/c1-5(10-6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8) |
InChI Key |
MPVIZADEGCCNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(C(=O)O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.